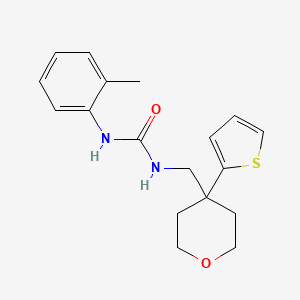
1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antifungal, and antibacterial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.
The molecular formula of this compound is C18H19F3N2O2S, with a molecular weight of approximately 363.48 g/mol. The structure includes a thiophene ring and a tetrahydro-pyran moiety, which are significant for its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with tetrahydropyran derivatives. The methodology often employs various coupling reactions to achieve the desired urea linkage. For instance, the reaction conditions may include the use of isocyanates or carbamates to facilitate the formation of the urea bond.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea and urea derivatives. For instance, compounds structurally similar to this compound have shown promising results in vitro against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| 1 | EKVX | 1.7 | 21.5 | 25.9 |
| 2 | RPMI-8226 | 28.7 | 15.9 | 27.9 |
| 3 | OVCAR-4 | 15.1 | - | - |
These findings suggest that similar compounds can exhibit selective cytotoxicity against specific cancer types, indicating a potential for targeted therapy.
Antifungal and Antibacterial Activity
The compound has also been evaluated for antifungal activity against plant pathogens and larvicidal activity against Aedes aegypti. In one study, derivatives showed significant antifungal effects, particularly against Phomopis obscurans, with some compounds achieving an LD50 value as low as 67.9 ppm .
Case Studies
- Antitumor Efficacy : A study published in Medicinal Chemistry demonstrated that a related thiourea derivative exhibited broad-spectrum antitumor activity across several cancer cell lines, with notable selectivity and lower cytotoxicity towards non-cancerous cells .
- Antifungal Activity : In another investigation, several urea derivatives were synthesized and tested against fungal pathogens, revealing that certain modifications significantly enhanced their antifungal potency compared to traditional agents .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)20-17(21)19-13-18(8-10-22-11-9-18)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDDRSKSXHDPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














